molecular formula C9H18N2O4 B13854512 Ne-(1-Carboxyethyl)lysine-d4; N6-(1-Carboxyethyl)-L-lysine-d4; N6-(1'-Carboxyethyl)lysine-d4; CEL-d4

Ne-(1-Carboxyethyl)lysine-d4; N6-(1-Carboxyethyl)-L-lysine-d4; N6-(1'-Carboxyethyl)lysine-d4; CEL-d4

Cat. No.: B13854512
M. Wt: 222.27 g/mol
InChI Key: XCYPSOHOIAZISD-GBWCEIHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nε-(1-Carboxyethyl)lysine-d4 (CEL-d4) is a deuterated isotopologue of Nε-(1-Carboxyethyl)lysine (CEL), a stable advanced glycation endproduct (AGE) formed via non-enzymatic glycation and oxidation reactions. CEL arises from the reaction of methylglyoxal (a reactive dicarbonyl metabolite) with lysine residues in proteins, forming a carboxyethyl adduct at the ε-amino group . The deuterated form (CEL-d4) is synthesized by replacing four hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry (MS)-based quantification of CEL in biological samples such as urine, plasma, and tissues . CEL-d4 ensures high precision in tracking AGE accumulation, which is linked to aging, diabetes, and chronic kidney disease .

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

222.27 g/mol

IUPAC Name

(2S)-2-amino-6-(1-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid

InChI

InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1/i2D2,3D2

InChI Key

XCYPSOHOIAZISD-GBWCEIHOSA-N

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNC(C)C(=O)O

Canonical SMILES

CC(C(=O)O)NCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ne-(1-Carboxyethyl)lysine-d4 involves the reaction of lysine with methylglyoxal under controlled conditions. The reaction typically occurs in an aqueous solution at a slightly acidic pH. The isotopic labeling is achieved by using deuterated reagents, ensuring the incorporation of deuterium atoms into the final product .

Industrial Production Methods

Industrial production of Ne-(1-Carboxyethyl)lysine-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Ne-(1-Carboxyethyl)lysine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ne-(1-Carboxyethyl)lysine-d4 has numerous applications in scientific research:

Mechanism of Action

Ne-(1-Carboxyethyl)lysine-d4 exerts its effects by modifying proteins through the Maillard reaction. This modification alters the structure and function of proteins, leading to increased oxidative stress and inflammation. The compound interacts with cell surface receptors and cross-links with body proteins, contributing to the pathogenesis of various chronic diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

CEL-d4 shares structural and functional similarities with several glycation and oxidation-derived compounds. Key comparisons include:

Nε-(Carboxymethyl)lysine-d4 (CML-d4)

  • Structure/Modification: CML-d4 features a carboxymethyl group (-CH₂-COOH) attached to lysine’s ε-amino group, whereas CEL-d4 has a carboxyethyl group (-CH₂-CH₂-COOH) .
  • Formation : CML is derived from glyoxal (a simpler dicarbonyl) or oxidative degradation of fructoselysine (an Amadori product), while CEL originates specifically from methylglyoxal .
  • Analytical Use : Both serve as deuterated standards for LC-MS/MS. CML-d4 is widely used to quantify CML in food and tissue samples, while CEL-d4 is critical for assessing methylglyoxal-mediated damage .
  • Biological Relevance : Both accumulate in aging tissues and diabetic complications, but CEL levels correlate more strongly with metabolic disorders due to methylglyoxal’s role in glycolysis and lipid peroxidation .

Furosine

  • Structure/Modification : An early glycation product (lactulosyllysine derivative) formed during the Maillard reaction, distinct from the advanced AGEs CEL and CML .
  • Analytical Use : Furosine is a marker for heat-treated foods (e.g., powdered milk), whereas CEL-d4 and CML-d4 quantify irreversible AGEs in biological systems .

1,N6-HMHP-dA Adducts

  • Structure/Modification: DNA adducts (e.g., 1,N6-β-HMHP-dA) formed by 1,2,3,4-diepoxybutane (DEB), a metabolite of the carcinogen 1,3-butadiene. These adducts modify deoxyadenosine, unlike CEL-d4’s protein-targeted lysine modification .
  • Analytical Use : HMHP-dA adducts are studied in DNA damage assays, while CEL-d4 focuses on protein glycation .

Other AGEs: GOLD and MOLD

  • Structure/Modification: Glyoxal-lysine dimer (GOLD) and methylglyoxal-lysine dimer (MOLD) are crosslinking AGEs, unlike the monomeric CEL and CML .
  • Biological Relevance : GOLD and MOLD are 10–50 times more abundant than fluorescent AGEs like pentosidine in tissues, but CEL and CML remain primary biomarkers due to their stability .

Quantitative Analysis

  • CEL-d4 enables precise measurement of CEL in human urine, with studies reporting elevated CEL levels in diabetic nephropathy (2–3-fold higher vs. controls) .
  • CML-d4-based assays reveal CML concentrations of 10–50 µM in uremic plasma, compared to 5–20 µM for CEL .

Pathological Significance

  • Diabetes : Skin collagen CEL levels increase by 40–60% in diabetic patients, reflecting methylglyoxal’s role in hyperglycemic damage .
  • Aging : CEL accumulates in lens proteins at a rate of 1.2 pmol/mg protein per year, contributing to cataracts .

Methodological Advances

  • LC-MS/MS protocols using CEL-d4 achieve detection limits of 0.1–0.5 ng/mL in urine, with intra-day precision <5% RSD .

Data Tables

Table 1. Structural and Functional Comparison of CEL-d4 and Related Compounds

Compound Structure/Modification Molecular Formula (Deuterated) Molecular Weight Key Sources/Formation Analytical Applications
CEL-d4 Nε-(1-Carboxyethyl)-L-lysine-d4 C₈H₁₂D₄N₂O₄ ~223.2* Methylglyoxal + lysine LC-MS/MS quantification of CEL
CML-d4 Nε-(Carboxymethyl)-L-lysine-d4 C₈H₁₂D₄N₂O₄ 218.25 Glyoxal + lysine Food and tissue AGE analysis
Furosine Lactulosyllysine derivative C₁₂H₂₂N₂O₈ 322.3 Early Maillard reaction Heat treatment marker in foods
1,N6-β-HMHP-dA DNA adduct (DEB-modified dA) C₁₄H₁₈D₄N₅O₄ 356.3 1,3-Butadiene metabolism DNA damage studies

*Calculated based on non-deuterated CEL (MW 219.2) + 4 deuterium atoms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.